Benzene, 1-chloro-4-(propylsulfonyl)-
Overview
Description
Benzene, 1-chloro-4-(propylsulfonyl)-: is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.70 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom at the 1-position and a propylsulfonyl group at the 4-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The preparation of Benzene, 1-chloro-4-(propylsulfonyl)- typically involves electrophilic aromatic substitution reactions.
Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods:
Industrial production often employs large-scale electrophilic aromatic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-chloro-4-(propylsulfonyl)- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), amines
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates
Reduction: Formation of corresponding hydrocarbons or alcohols
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
Material Science: Used in the development of advanced materials and polymers.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(propylsulfonyl)- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The propylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Chlorobenzene: Similar structure but lacks the propylsulfonyl group.
Benzene, 1-chloro-4-(methylsulfonyl)-: Similar structure with a methylsulfonyl group instead of a propylsulfonyl group.
Benzene, 1-chloro-4-(ethylsulfonyl)-: Similar structure with an ethylsulfonyl group instead of a propylsulfonyl group.
Uniqueness:
Benzene, 1-chloro-4-(propylsulfonyl)- is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
1-chloro-4-propylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTHAQSZBVIJPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610316 | |
Record name | 1-Chloro-4-(propane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101167-08-2 | |
Record name | 1-Chloro-4-(propane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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